
N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-phenylethyl)urea
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-phenylethyl)urea is a useful research compound. Its molecular formula is C18H20N2O and its molecular weight is 280.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.157563266 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Activity Relationships
The synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives, including compounds similar to N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-phenylethyl)urea, have been explored for their potential as neuropeptide Y5 receptor antagonists. Optimizing various segments of the molecule, including the stereochemistry and the urea portion, has led to the identification of compounds with potent activity, acting as antagonists in cellular assays measuring cyclic AMP accumulation in cells transfected with the human NPY5 receptor (Fotsch et al., 2001).
Hydrogen Bonding and Structural Analysis
Studies on the hydrogen bonding and structure of substituted ureas have provided insight into molecular conformations and interactions. For instance, crystalline N1,N1-dimethyl-N3-arylureas, related to this compound, have been examined through NMR, IR, Raman spectroscopies, and single-crystal X-ray diffraction, revealing effects related to hydrogen bonding and molecular conformations (Kołodziejski et al., 1993).
Antimicrobial Activity and Molecular Structure
The synthesis, characterization, and antimicrobial activity of urea derivatives have been studied, highlighting their potential in medical and biological applications. For example, N-(coumarin-3-yl)-N′-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea was synthesized and analyzed, showing antimicrobial activity. Such studies suggest that related compounds like this compound could have similar applications (Zhang et al., 2017).
Agricultural Enhancements
Urea derivatives have been identified as cytokinin-like compounds that regulate cell division and differentiation in plants, indicating potential agricultural applications. Compounds such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) have shown to enhance adventitious root formation, suggesting that similar structures like this compound could be explored for plant morphogenesis and agricultural productivity enhancements (Ricci & Bertoletti, 2009).
Nitrogen Transport and Fertilizer Efficiency
Research into urea transport by nitrogen-regulated tonoplast intrinsic proteins in Arabidopsis highlights the importance of understanding urea derivatives' roles in nitrogen metabolism and fertilizer use efficiency. Such insights could inform the application of this compound in agricultural settings, potentially improving nitrogen use efficiency and reducing environmental impacts (Liu et al., 2003).
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(1-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13(14-6-3-2-4-7-14)19-18(21)20-17-11-10-15-8-5-9-16(15)12-17/h2-4,6-7,10-13H,5,8-9H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLBJQBNXMKRSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4594311.png)

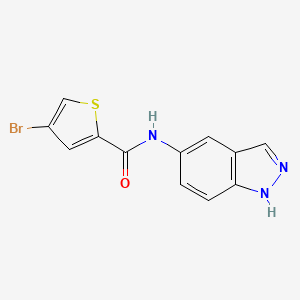

![5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B4594334.png)
![2-hydroxy-5-({3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4594353.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-methyl-2-nitrophenoxy)methyl]benzamide](/img/structure/B4594361.png)
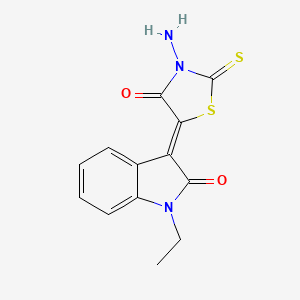
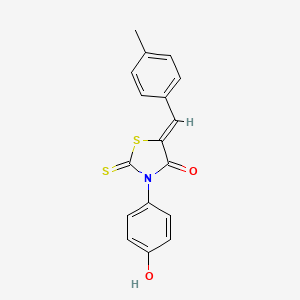
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4594384.png)
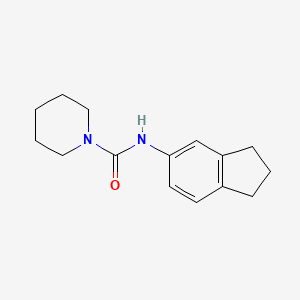
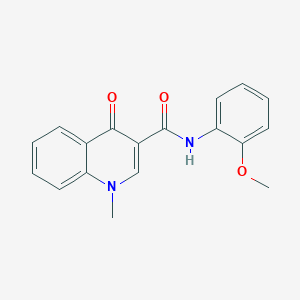
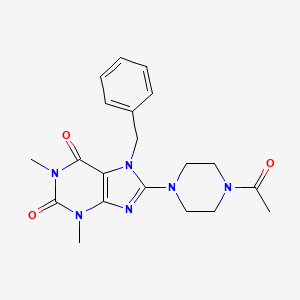
![4-{[(4-bromophenyl)sulfonyl]amino}butanoic acid](/img/structure/B4594421.png)
